molecular formula C5H10ClF3N2O B1521151 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride CAS No. 934179-23-4

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride

Cat. No. B1521151
CAS RN: 934179-23-4
M. Wt: 206.59 g/mol
InChI Key: HFUCVVCJXREYJQ-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is an organic compound with the molecular formula C5H9F3N2O·HCl and a molecular weight of 206.6 . It is a white solid or crystalline powder .


Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can be achieved through several steps :

  • Reacting 2-amino-N-(2,2,2-trifluoroethyl)acetic acid with HCl to produce 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is 1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is soluble in water and organic solvents such as alcohol and ether . Its melting point is approximately 112-115 degrees Celsius .

Scientific Research Applications

Pharmaceutical Intermediates

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride: is a key intermediate in the synthesis of pharmaceutical compounds. Its trifluoroethyl group enhances stability and alters biological activity, which is crucial for developing drugs with improved pharmacokinetic properties .

Veterinary Medicine

One of the notable applications is in the synthesis of fluralaner , a broad-spectrum veterinary insecticide. It acts as a critical component in the structure and function of fluralaner, which is highly effective against various parasites in animals .

Organic Synthesis

The compound is utilized in organic synthesis to create complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile tool in constructing diverse functional groups for different organic compounds .

Medicinal Chemistry

In medicinal chemistry, 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is used as a building block for drug development. Its amide functionality allows for the introduction of various functional groups, modulating biological properties for potential therapeutic agents .

Green Chemistry

The compound’s synthesis process has been improved to be more environment-friendly and commercially viable. This aligns with the principles of green chemistry, emphasizing the use of sustainable methods and materials .

Analytical Chemistry

It has applications in analytical chemistry, where it can be used for the derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives. This technique is valuable for environmental analytical chemistry .

Material Science

The stability and unique chemical properties of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride make it suitable for research in material sciences, particularly in the development of new materials with specific chemical and physical properties .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool place and appropriate protective equipment should be worn to avoid direct contact with skin and eyes .

Future Directions

As a key intermediate in the field of pharmaceuticals and agrochemicals, 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is often used in the synthesis of drugs and antimicrobial agents . It can also serve as a reagent in organic synthesis, such as in amide reactions . Future research may focus on exploring its potential applications in the development of new drugs and agrochemicals.

properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCVVCJXREYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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